molecular formula C41H68N12O12 B12600866 L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine CAS No. 628715-84-4

L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine

Cat. No.: B12600866
CAS No.: 628715-84-4
M. Wt: 921.1 g/mol
InChI Key: ORYDHFBTGVVZDL-JUSPCOTESA-N
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Description

L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine is a synthetic peptide composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The unique sequence of amino acids in this compound may confer specific properties that make it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its own protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

    Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the synthesis of peptides like this compound may be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the repetitive steps of SPPS efficiently.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various alkylating agents can be used to modify amino acid side chains.

Major Products

The major products of these reactions depend on the specific amino acids present in the peptide and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides.

Scientific Research Applications

Chemistry

Peptides like L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine are used as model compounds to study peptide chemistry, including synthesis, folding, and stability.

Biology

In biological research, such peptides can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Medicine

Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules.

Industry

In the industrial sector, peptides can be used in the development of new materials, such as hydrogels and nanomaterials, due to their ability to self-assemble and form structured networks.

Mechanism of Action

The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Inhibiting or activating enzymes by binding to their active sites.

    Membranes: Integrating into cell membranes to disrupt their integrity or facilitate transport.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-lysylglycyl-L-prolyl-L-ornithyl-L-tyrosyl-L-seryl-L-leucine: A similar peptide without the diaminomethylidene modification.

    L-Threonyl-L-lysylglycyl-L-prolyl-L-ornithyl-L-tyrosyl-L-seryl-L-leucine: A peptide with a different sequence but similar length and composition.

Uniqueness

The presence of the diaminomethylidene group in L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine may confer unique properties, such as increased binding affinity to specific targets or enhanced stability under certain conditions.

Properties

CAS No.

628715-84-4

Molecular Formula

C41H68N12O12

Molecular Weight

921.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C41H68N12O12/c1-22(2)18-29(40(64)65)51-37(61)30(21-54)52-36(60)28(19-24-11-13-25(56)14-12-24)50-35(59)27(9-6-16-46-41(44)45)48-38(62)31-10-7-17-53(31)32(57)20-47-34(58)26(8-4-5-15-42)49-39(63)33(43)23(3)55/h11-14,22-23,26-31,33,54-56H,4-10,15-21,42-43H2,1-3H3,(H,47,58)(H,48,62)(H,49,63)(H,50,59)(H,51,61)(H,52,60)(H,64,65)(H4,44,45,46)/t23-,26+,27+,28+,29+,30+,31+,33+/m1/s1

InChI Key

ORYDHFBTGVVZDL-JUSPCOTESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)O)N

Origin of Product

United States

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